3-(3,4-Dimethylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine
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Overview
Description
3-(3,4-Dimethylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,4-Dimethylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of various diseases due to its unique structural properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-a]pyridine
- 3-(3,4-Dimethylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-c]pyrimidine
Uniqueness
Compared to similar compounds, 3-(3,4-Dimethylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine stands out due to its specific substitution pattern and the resulting unique chemical and biological properties.
Properties
Molecular Formula |
C22H20N6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
10-(3,4-dimethylphenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H20N6/c1-15-8-10-18(12-16(15)2)28-21-19(13-24-28)22-26-25-20(27(22)14-23-21)11-9-17-6-4-3-5-7-17/h3-8,10,12-14H,9,11H2,1-2H3 |
InChI Key |
BGWJGQYUTFZLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)CCC5=CC=CC=C5)C |
Origin of Product |
United States |
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